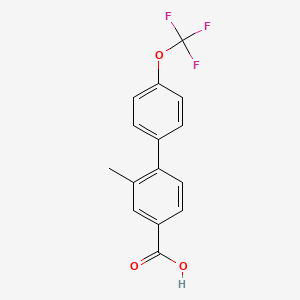

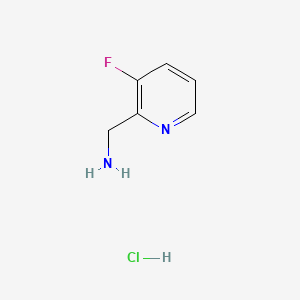

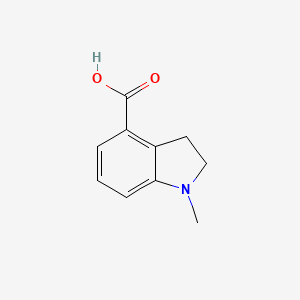

1-Methylindoline-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of indole derivatives, which includes 1-MIC, has been extensively studied . Various methodologies have been developed, including reactions in aqueous media using different catalysts . The reactions are conducted both in water only and in a mixture of water with an organic solvent .Molecular Structure Analysis

1-MIC contains a total of 25 bonds; 14 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 carboxylic acid (aromatic), 1 tertiary amine (aromatic), and 1 hydroxyl group .Chemical Reactions Analysis

Indole derivatives, including 1-MIC, can undergo a variety of chemical reactions . For example, they can react with alcohols to form esters in a process called Fischer esterification . They can also be converted to amides .Physical And Chemical Properties Analysis

1-MIC has a molecular weight of 177.2 . It is a solid at room temperature and should be stored sealed in dry conditions at 2-8°C .Applications De Recherche Scientifique

Chemical Properties and Storage

“1-Methylindoline-4-carboxylic acid” is a solid substance with a molecular weight of 177.2 . It is stored in a dry environment at temperatures between 2-8°C .

Synthesis of Indole Derivatives

Indole derivatives, including “1-Methylindoline-4-carboxylic acid”, are prevalent in selected alkaloids . The synthesis of these derivatives has attracted the attention of the chemical community due to their significant role in cell biology .

Biological Activity

Indole derivatives, such as “1-Methylindoline-4-carboxylic acid”, have been found to exhibit various biologically vital properties . They have been used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .

Role in Natural Products and Drugs

Indoles are a significant heterocyclic system in natural products and drugs . “1-Methylindoline-4-carboxylic acid”, as an indole derivative, may play a role in the development of these products and drugs .

Fischer Indole Synthesis

“1-Methylindoline-4-carboxylic acid” may be involved in the Fischer indole synthesis, a chemical reaction that produces indole derivatives from phenylhydrazines and aldehydes or ketones .

Plant Hormone Production

Indole-3-acetic acid, a plant hormone produced by the degradation of tryptophan in higher plants, is an example of an indole derivative . As such, “1-Methylindoline-4-carboxylic acid” may have potential applications in plant biology .

Safety and Hazards

1-MIC is classified under the GHS07 hazard class . The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Mécanisme D'action

Target of Action

It is known that indole derivatives, to which this compound belongs, play a significant role in cell biology . They are often involved in the treatment of various disorders in the human body, including cancer cells and microbes .

Mode of Action

Indole derivatives are known to interact with multiple receptors, which can lead to a variety of biological effects .

Biochemical Pathways

Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They maintain intestinal homeostasis and impact liver metabolism and the immune response .

Result of Action

Indole derivatives are known to have various biologically vital properties and show potential therapeutic prospects .

Action Environment

It is known that the gut microbiota is involved in the bioconversion of indoles from tryptophan, an essential amino acid derived entirely from the diet .

Propriétés

IUPAC Name |

1-methyl-2,3-dihydroindole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-11-6-5-7-8(10(12)13)3-2-4-9(7)11/h2-4H,5-6H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOLDZPOZKZZFOZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C(C=CC=C21)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30677643 |

Source

|

| Record name | 1-Methyl-2,3-dihydro-1H-indole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30677643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methylindoline-4-carboxylic acid | |

CAS RN |

168899-63-6 |

Source

|

| Record name | 2,3-Dihydro-1-methyl-1H-indole-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=168899-63-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-2,3-dihydro-1H-indole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30677643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

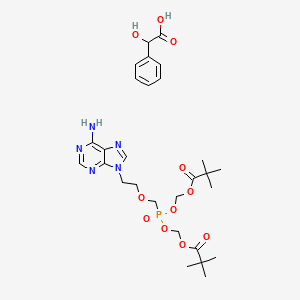

![2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-amine](/img/structure/B596763.png)

![3-[(2-Methyl-1H-iMidazol-1-yl)Methyl]pyrrolidin-3-ol](/img/no-structure.png)

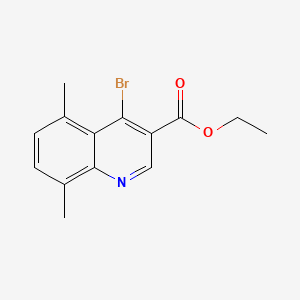

![4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine hydrochloride](/img/structure/B596768.png)

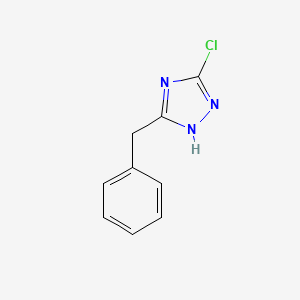

![2-Bromo-7-chlorothiazolo[5,4-c]pyridine](/img/structure/B596771.png)